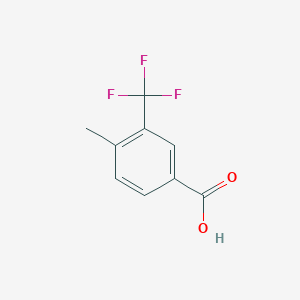

4-Methyl-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPKAYDTKWGFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379599 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-01-6 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Methyl-3-(trifluoromethyl)benzoic acid" CAS number 261952-01-6

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid (CAS: 261952-01-6)

Executive Summary

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct electronic and steric profile. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust, multi-step synthesis protocol, explores its strategic applications in drug discovery, and details rigorous analytical methods for quality control. The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and target binding affinity[1][2]. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Molecular Profile and Physicochemical Characteristics

This compound, with the empirical formula C₉H₇F₃O₂, is a crystalline solid at room temperature[3]. The molecule's architecture is key to its utility. The carboxylic acid function provides a handle for amide bond formation and other derivatizations, while the trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the molecule's acidity and overall electronic properties[1][4]. This contrasts with the modest electron-donating nature of the para-methyl group. This electronic push-pull relationship across the benzene ring creates a unique reactivity profile for further synthetic modifications.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 261952-01-6 | [3][5] |

| Molecular Formula | C₉H₇F₃O₂ | [3][5] |

| Molecular Weight | 204.15 g/mol | [3][5] |

| Appearance | White to off-white or yellow crystalline powder | [3] |

| Melting Point | 175 - 186 °C | [No Source Found] |

| Boiling Point | 268.6 ± 40.0 °C (Predicted) | [No Source Found] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [No Source Found] |

| Purity | Typically ≥97% - 98% | [3] |

| IUPAC Name | This compound | [5] |

| InChI Key | CAPKAYDTKWGFQB-UHFFFAOYSA-N | [3][5] |

| SMILES | Cc1ccc(C(=O)O)cc1C(F)(F)F | [5] |

Synthesis Pathway: A Strategic Approach

The industrial synthesis of substituted trifluoromethyl arenes often relies on a sequence of halogenation and subsequent fluorination reactions due to the cost-effectiveness and scalability of these methods[6][7][8]. A robust and logical pathway to this compound starts from p-toluic acid, proceeding through key chlorination, fluorination, and hydrolysis steps. This approach is favored because the starting materials are readily available and the reaction sequence leverages well-established industrial chemistry.

The proposed synthetic workflow is outlined below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 4. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]

- 5. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 7. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

"4-Methyl-3-(trifluoromethyl)benzoic acid" molecular weight

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 261952-01-6), a key fluorinated building block in modern organic synthesis. With a molecular weight of 204.15 g/mol , this compound is of significant interest to researchers in drug discovery, materials science, and agrochemical development. This document delves into its fundamental physicochemical properties, molecular structure, and electronic effects that govern its reactivity. Furthermore, it outlines a representative synthetic pathway, discusses its spectroscopic signature, details its applications as a strategic intermediate, provides a standardized analytical protocol for quality control, and summarizes essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile reagent.

Molecular Identity and Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its core structure is a benzoic acid scaffold substituted with a methyl group at the C4 position and a trifluoromethyl group at the C3 position. The presence of the highly electronegative trifluoromethyl group significantly influences the compound's chemical properties, including the acidity of the carboxylic acid moiety and its overall stability[1].

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases and supplier documentation.

| Property | Value | Source(s) |

| Molecular Weight | 204.15 g/mol | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| CAS Number | 261952-01-6 | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White, crystalline powder | [3] |

| Melting Point | 182-186 °C | |

| Boiling Point | 268.6 ± 40.0 °C (Predicted) | |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥97% (Typical) | [3][4] |

| Solubility | Soluble in methanol | |

| InChIKey | CAPKAYDTKWGFQB-UHFFFAOYSA-N | [2] |

Molecular Structure, Reactivity, and Electronic Effects

The reactivity of this compound is dictated by the interplay of its three functional components: the carboxylic acid group, the electron-donating methyl group, and the strongly electron-withdrawing trifluoromethyl group.

The primary site of reaction is the carboxylic acid group , which can undergo standard transformations such as:

-

Esterification: Reaction with alcohols under acidic catalysis to form esters.

-

Amidation: Reaction with amines, typically activated by coupling agents, to form amides.

-

Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like LiAlH₄.

-

Acyl Halide Formation: Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂), which serves to activate the carboxyl group for further reactions.

The substituents on the aromatic ring control the regioselectivity of electrophilic aromatic substitution. The methyl group is an activating, ortho, para-director due to its positive inductive effect (+I). Conversely, the trifluoromethyl group is a powerful deactivating, meta-director due to its strong negative inductive effect (-I). The combined influence of these opposing groups directs incoming electrophiles, though the deactivating nature of the -CF₃ group generally makes such substitutions challenging.

Representative Synthesis Pathway

While specific, detailed synthesis protocols for this compound are proprietary or not widely published, a representative and chemically sound pathway can be constructed based on established methods for analogous compounds[5][6][7]. A common industrial approach involves the multi-step transformation of a substituted toluene precursor.

The following workflow illustrates a plausible synthesis route:

-

Radical Chlorination: The starting material, 4-methyl-3-(trifluoromethyl)toluene, undergoes free-radical side-chain chlorination to convert the methyl group into a trichloromethyl group.

-

Hydrolysis: The resulting trichloromethyl intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

General Experimental Protocol (Illustrative)

This protocol is illustrative for this class of compounds and has not been optimized for this specific molecule.

-

Chlorination: Charge a suitable reactor equipped with a condenser, gas inlet, and UV lamp with 4-methyl-3-(trifluoromethyl)toluene. Heat the mixture and bubble chlorine gas through the solution under UV irradiation. Monitor the reaction by GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and purge with nitrogen to remove excess chlorine. The crude trichloromethyl intermediate can be purified or used directly in the next step.

-

Hydrolysis: Add the crude intermediate to a solution of aqueous sulfuric acid. Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by HPLC).

-

Isolation: Cool the reaction mixture, which should cause the product to precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Theoretical)

No definitive, publicly available spectra for this compound have been identified. However, based on its structure and data from close isomers like 4-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, the following spectral characteristics are expected[8][9][10][11][12].

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.5 ppm). Expect a singlet for the proton at C2, a doublet for the proton at C5, and a doublet for the proton at C6, with coupling constants typical for ortho aromatic protons. - Methyl Protons (3H): A sharp singlet around 2.4-2.6 ppm. - Carboxylic Proton (1H): A broad singlet at a downfield chemical shift (>12 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-170 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. - CF₃ Carbon: A quartet signal further downfield (~120-130 ppm) with a large C-F coupling constant. - Methyl Carbon: An upfield signal around 20-22 ppm. |

| IR Spectroscopy | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹. - C-F Stretches: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region. - C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹). |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 204. - Key Fragments: Loss of -OH (m/z = 187) and loss of -COOH (m/z = 159). |

Applications in Research and Development

This compound is a valuable building block primarily due to the strategic placement of the trifluoromethyl group, which can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a final drug candidate.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceuticals. While its direct use in high-profile drugs like Tezacaftor could not be definitively verified from public sources, its structural motif is highly sought after for developing novel therapeutic agents, particularly in areas like metabolic disorders and anti-infectives[13][14][15]. The trifluoromethylphenyl moiety is a common feature in many modern drugs[1].

-

Agrochemicals: The compound is used in the development of next-generation herbicides and fungicides. The trifluoromethyl group often imparts enhanced biological activity to these molecules.

-

Materials Science: It is utilized in creating specialty polymers and coatings. The fluorine content can improve properties such as thermal stability, chemical resistance, and hydrophobicity[1].

Analytical Methods: Quality Control by HPLC

Ensuring the purity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.

Standard HPLC Protocol

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile and water, each containing 0.1% trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.

-

Elution: A gradient elution (e.g., starting from 30% acetonitrile and ramping up to 95%) is often used to ensure separation of any potential impurities.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥97% is common for commercial-grade material[3].

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care, using personal protective equipment (PPE).

| Hazard Class | GHS Code | Precautionary Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Alfa Aesar. (n.d.). Certificate of analysis: this compound, 97+%. Retrieved from [Link]

- Anonymous. (n.d.). Supporting Information (NMR data for related compounds).

- Anonymous. (n.d.). Supporting Information (Spectroscopic Data).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Di Ciaula, A., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.

-

Oakwood Chemical. (n.d.). This compound, min 97%. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7F3O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Henan Tianfu Chemical. (2025). Understanding the Chemistry: Properties of this compound. Retrieved from [Link]

-

Saha, S., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

-

Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 7. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR [m.chemicalbook.com]

- 11. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR [m.chemicalbook.com]

- 12. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 13. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Identifying a Key Fluorinated Intermediate

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for tailoring molecular properties. Among these, 4-Methyl-3-(trifluoromethyl)benzoic acid emerges as a pivotal structural motif. Its unique electronic and steric characteristics, imparted by the strategic placement of a methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzoic acid scaffold, make it a highly valuable intermediate. This guide provides an in-depth analysis of this compound, from its fundamental nomenclature and physicochemical properties to its synthesis and critical applications, offering field-proven insights for its effective utilization in advanced research and development.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is the foundation of reproducible science. The compound is unequivocally defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: This compound [1][2]

This name is derived from the parent structure, benzoic acid. The principal functional group, the carboxylic acid (-COOH), dictates the root name and assigns its attachment point on the benzene ring as carbon-1. The substituents are then numbered to give the lowest possible locants, resulting in the trifluoromethyl (-CF3) group at position 3 and the methyl (-CH3) group at position 4.

Key Identifiers:

-

InChI Key: CAPKAYDTKWGFQB-UHFFFAOYSA-N[1]

-

Synonyms: 3-(Trifluoromethyl)-p-toluic acid, 3-Trifluoromethyl-4-methylbenzoic acid[1]

Physicochemical Properties: A Quantitative Overview

The utility of a chemical intermediate is directly linked to its physical and chemical properties. The trifluoromethyl group, in particular, profoundly influences the molecule's acidity, stability, and solubility.[3] These characteristics are summarized below.

| Property | Value | Source |

| Molecular Weight | 204.15 g/mol | [1] |

| Physical Form | White to light yellow crystalline powder | [4] |

| Melting Point | 182-186 °C | [4] |

| Boiling Point (Predicted) | 268.6 ± 40.0 °C | [4] |

| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.94 ± 0.10 | [4] |

| Solubility | Soluble in methanol | [4] |

The predicted pKa of ~3.94 indicates a stronger acidity compared to benzoic acid (pKa ≈ 4.2) or p-toluic acid (pKa ≈ 4.37). This increased acidity is a direct consequence of the powerful inductive electron-withdrawing effect of the adjacent trifluoromethyl group, which stabilizes the conjugate base (benzoate). This property is a critical consideration in reaction design, particularly in base-mediated transformations.

Synthesis and Mechanistic Insights: A Reliable Laboratory Protocol

The synthesis of substituted benzoic acids often involves the oxidation of the corresponding toluene derivative. A robust and common strategy for preparing this compound involves the multi-step pathway starting from commercially available materials. The rationale behind this workflow is to introduce the functional groups in a sequence that avoids unwanted side reactions and ensures high regioselectivity.

A plausible synthetic route is outlined below, starting from 2-bromo-1-methyl-4-nitrobenzene. This approach offers excellent control over the substituent placement.

Experimental Workflow: A Step-by-Step Protocol

Step 1: Trifluoromethylation of an Aryl Bromide This initial step introduces the key -CF3 group. A common method is a copper-mediated trifluoromethylation reaction.

-

Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 2-bromo-1-methyl-4-nitrobenzene (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

-

Solvent & Reagent Addition: Add a high-boiling point polar aprotic solvent like DMF or NMP. Add the trifluoromethylating agent, such as methyl fluorosulfonyldifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF₃), along with a fluoride source like KF or CsF.

-

Reaction: Heat the mixture to 100-140°C and monitor by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction, quench with aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group The nitro group is reduced to an amine, which can then be removed.

-

Dissolution: Dissolve the crude product from Step 1 in ethanol or methanol.

-

Reduction: Add a reducing agent such as iron powder (Fe) and ammonium chloride (NH₄Cl) in water, or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

-

Reaction: Heat the mixture to reflux (if using Fe/NH₄Cl) or stir at room temperature (for hydrogenation) until the reduction is complete.

-

Filtration & Extraction: Filter the reaction mixture through celite to remove solid catalysts/reagents. Concentrate the filtrate and extract the aniline derivative.

Step 3: Deamination via Sandmeyer-type Reaction The amino group is removed to yield the desired toluene backbone.

-

Diazotization: Dissolve the aniline derivative from Step 2 in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Reduction: Slowly add the cold diazonium salt solution to a solution of a reducing agent like hypophosphorous acid (H₃PO₂).

-

Reaction & Isolation: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Extract the product, 4-methyl-3-(trifluoromethyl)benzene, into an organic solvent.

Step 4: Oxidation of the Methyl Group The final step is the selective oxidation of the benzylic methyl group to a carboxylic acid.

-

Oxidation: Dissolve the product from Step 3 in a suitable solvent (e.g., water, acetic acid, or a mixture). Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple permanganate color if used.

-

Work-up & Purification: After completion, quench any excess oxidant. Acidify the mixture with HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5][6] this compound serves as a crucial building block for synthesizing more complex active pharmaceutical ingredients (APIs).[5][7]

Key Roles:

-

Scaffold for API Synthesis: It is primarily used as an intermediate. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or other coupling reactions to build larger, more complex molecules.

-

Modulation of Pharmacokinetics: The -CF3 group can block sites of metabolism (e.g., oxidation of the methyl group in the alternative isomer), thereby increasing the drug's half-life.[5]

-

Enhancing Receptor Binding: The strong dipole and electron-withdrawing nature of the -CF3 group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding with specific residues) within a target protein's binding pocket, potentially increasing potency and selectivity.[5]

Conceptual Role in Drug Design

The diagram below illustrates the logical flow of how this intermediate is incorporated into a drug discovery pipeline.

Caption: Role as a building block in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure personnel safety.

-

Hazard Classification: This compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][8] The corresponding GHS pictogram is GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[9] Use only in a well-ventilated area or under a chemical fume hood.[8][9]

-

Handling: Avoid breathing dust.[8][9] Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[4]

Conclusion

This compound is more than just a chemical with a defined IUPAC name; it is a strategic tool for molecular design. Its value lies in the predictable influence of its substituents on the physicochemical and pharmacological properties of larger molecules. Understanding its synthesis, reactivity, and safety profile enables researchers and drug developers to leverage this key intermediate effectively, accelerating the discovery of novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (2025, October 20). Understanding the Chemistry: Properties of this compound. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-propyl-3-(trifluoromethyl)-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- MIT CSAIL. (n.d.). This compound. Retrieved from an internal university database (Note: This is a placeholder as the original link appears to be non-standard).

- TCI EUROPE N.V. (2025, January 23). SAFETY DATA SHEET: 4-(Bromomethyl)benzoic Acid.

-

Angstrom Chemicals. (2025, December 28). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Retrieved from [Link]

- Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET: p-Toluic acid.

-

Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]

Sources

- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 261952-01-6 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. jelsciences.com [jelsciences.com]

- 7. people.csail.mit.edu [people.csail.mit.edu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

"4-Methyl-3-(trifluoromethyl)benzoic acid" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-(trifluoromethyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid with the chemical formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] As a key intermediate and building block in medicinal chemistry and materials science, its unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical techniques used for its characterization, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles behind each technique are discussed, alongside detailed methodologies and an interpretation of the expected spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to verify the structure and identity of this compound.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and deduce the precise chemical environment of each atom. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and appears as a broad singlet in the far downfield region of the spectrum, typically between 10-13 ppm.[2][3] Its chemical shift is sensitive to concentration and the solvent used due to variations in hydrogen bonding.[2][3] This signal will disappear upon shaking the sample with a few drops of deuterium oxide (D₂O), a classic test for exchangeable protons.[3]

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern. We can predict their relative chemical shifts based on the electronic effects of the substituents. The proton at position 2 (ortho to the electron-withdrawing COOH group) is expected to be the most deshielded. The proton at position 5 (ortho to the electron-donating CH₃ group) will be the most shielded.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region, typically around 2.4-2.6 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

-

Carboxyl Carbon (-COOH): This carbon is significantly deshielded and appears between 165-185 ppm.[2][3]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the 120-140 ppm range. The carbon atom directly bonded to the trifluoromethyl group (C-3) will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons (C-2 and C-4) will show smaller couplings (²JCF).

-

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will also appear as a prominent quartet due to the strong one-bond C-F coupling. Its chemical shift is typically observed in the 120-130 ppm range.

-

Methyl Carbon (-CH₃): This carbon will give rise to a signal in the upfield aliphatic region, around 20-22 ppm.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterization.

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms will produce a single, sharp signal. The ¹⁹F chemical shift is highly sensitive to the electronic environment of the molecule.[4][5] For a CF₃ group attached to an aromatic ring, the signal is expected in the range of -60 to -65 ppm relative to a CFCl₃ standard.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Place the sample in a standard 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Spectra to Acquire:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH, CH₂, and CH₃ signals).

-

¹⁹F NMR: Standard single-pulse experiment, typically with proton decoupling.

-

Summary of Expected NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹³C) |

| -COOH | 10.0 - 13.0 (br s) | 165 - 185 | Singlet |

| Ar-H | 7.5 - 8.2 (m) | 120 - 140 | Singlet |

| -CH₃ | 2.4 - 2.6 (s) | 20 - 22 | Quartet (from ¹H) |

| Ar-C-CF₃ | - | ~130-135 | Quartet (¹JCF) |

| -CF₃ | - | ~123-128 | Quartet (¹JCF) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups.

Characteristic Absorption Bands

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and a substituted aromatic ring.

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[2][6][7] This broadening is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state.[6][8]

-

C-H Stretches: Sharper peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹. These may be partially obscured by the broad O-H band.[8]

-

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected. For an aromatic acid that forms dimers, this band typically appears between 1680-1710 cm⁻¹.[9]

-

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

-

C-O Stretch and O-H Bend: A C-O stretching vibration coupled with the O-H bending vibration appears in the 1210-1320 cm⁻¹ region.[6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty instrument (or clean ATR crystal).

-

Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Summary of Expected IR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C-H stretch (Alkyl) | 2850 - 2960 | Medium, Sharp |

| C=O stretch (Dimer) | 1680 - 1710 | Strong, Sharp |

| C-C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F stretches | 1100 - 1350 | Strong, Sharp |

| C-O stretch | 1210 - 1320 | Strong |

| O-H bend | 910 - 950 | Medium, Broad |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

Expected Fragmentation Pattern (Electron Ionization)

Using a hard ionization technique like Electron Ionization (EI), we expect to see the molecular ion and several characteristic fragments.

-

Molecular Ion (M⁺˙): A prominent peak at an m/z (mass-to-charge ratio) of 204 is expected, corresponding to the intact molecule that has lost one electron. Aromatic acids generally show a more intense molecular ion peak compared to their aliphatic counterparts.[3][10][11][12]

-

[M-OH]⁺ Fragment: Loss of a hydroxyl radical (•OH, mass 17) is a very common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion. This would result in a strong peak at m/z 187 .[11][12]

-

[M-COOH]⁺ Fragment: Loss of the entire carboxyl group as a radical (•COOH, mass 45) is another characteristic fragmentation. This would yield a peak at m/z 159 .[11][12]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source (EI mode).

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Summary of Expected Mass Spectrometry Data

| m/z Value | Proposed Fragment | Notes |

| 204 | [C₉H₇F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [M - OH]⁺ | Loss of hydroxyl radical |

| 159 | [M - COOH]⁺ | Loss of carboxyl radical |

Integrated Spectroscopic Analysis Workflow

The combination of these three techniques provides a self-validating system for the structural confirmation of this compound. The workflow ensures that the empirical data from each analysis corresponds to the same unique molecular structure.

Caption: Integrated workflow for the structural elucidation of this compound.

References

- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts.

- Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 73(6-7), 279–288.

- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.

- Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836.

- JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.

- National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Supporting Information for various chemical syntheses. (n.d.).

- American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- University College London. (2021).

- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- ResearchGate. (n.d.).

- American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- Whitman College. (n.d.). GCMS Section 6.

- Supporting Information for various chemical syntheses. (n.d.). Various Journals.

- ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR spectrum.

- BenchChem. (2025).

- ResearchGate. (2025).

- National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)benzoic acid, 3-methylbut-2-enyl ester. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. youtube.com [youtube.com]

- 11. GCMS Section 6.12 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

"4-Methyl-3-(trifluoromethyl)benzoic acid" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methyl-3-(trifluoromethyl)benzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular factors governing its solubility and presents a detailed, field-proven methodology for its empirical determination. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its systematic evaluation in various organic solvents. The principles and protocols herein are grounded in established chemical theories and standard laboratory practices, ensuring both scientific integrity and practical applicability.

Introduction: Understanding the Compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₇F₃O₂ and a molecular weight of approximately 204.15 g/mol .[1] Its structure, featuring a benzoic acid backbone with both a methyl and a trifluoromethyl group, imparts a unique combination of polarity, hydrophobicity, and reactivity. The presence of the electron-withdrawing trifluoromethyl group (-CF3) significantly influences the acidity of the carboxylic acid and contributes to the molecule's overall chemical stability.[2] These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2]

Understanding the solubility of this compound is paramount for its application in organic synthesis, formulation development, and purification processes. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles, directly impacting reaction kinetics, yield, purity, and bioavailability.

Theoretical Framework for Solubility

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[3][4][5] The key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol).[6]

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, contributing to solubility in nonpolar or moderately polar solvents.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the molecule's hydrophobicity.

-

Trifluoromethyl Group (-CF₃): This is a highly electronegative and lipophilic group. While it increases the overall molecular weight and size, which can decrease solubility, its strong electron-withdrawing nature can also influence intermolecular interactions.

Based on these features, it is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents like hexane. The interplay between the polar carboxylic acid and the less polar substituted benzene ring will determine its solubility profile across a spectrum of organic solvents. For instance, related compounds like 4-(Trifluoromethyl)benzoic acid are generally more soluble in polar organic solvents such as ethanol and acetone.[6]

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the widely accepted "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[3] This method ensures that the solution has reached saturation, providing an accurate measure of solubility.

Materials and Reagents

-

This compound (Purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher), e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be integrated:

-

Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial.

-

Time to Equilibrium: Samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.

-

Analytical Method Validation: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision.

Safety Precautions

-

Handle this compound in a well-ventilated area or fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

-

The compound may cause skin and eye irritation, as well as respiratory irritation.[1][7] Avoid breathing dust and direct contact with skin and eyes.[7]

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[1][8]

Data Presentation and Interpretation

The solubility data obtained from the experimental protocol should be systematically recorded. The following table provides a template for presenting these results, which will allow for easy comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 0.1 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Dichloromethane | 3.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |

| Acetone | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 5.2 | Data to be determined | Data to be determined |

| Methanol | 6.6 | Soluble[10] | Data to be determined |

Note: The "Soluble" designation for Methanol is qualitative. The protocol outlined in this guide should be used to determine a precise quantitative value.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for solubility determination.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a robust and validated experimental protocol, researchers can generate reliable and accurate solubility data. This information is critical for optimizing synthetic routes, developing stable formulations, and advancing research in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

Acree, W. E. (Ed.). (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Retrieved from [Link]

-

Acree, W. E. (2013, May 15). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Semantic Scholar. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry. Retrieved from [Link]

- Unknown. (n.d.).

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 20). Understanding the Chemistry: Properties of this compound. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-propyl-3-(trifluoromethyl)-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Australia Pacific LNG. (2016, May 26). 4-(Trifluoromethyl)benzoic acid Safety Data Sheet. Retrieved from [Link]

Sources

- 1. This compound | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. aplng.com.au [aplng.com.au]

- 9. fishersci.com [fishersci.com]

- 10. This compound CAS#: 261952-01-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Methyl-3-(trifluoromethyl)benzoic acid, with a primary focus on its melting and boiling points. Intended for professionals in research and drug development, this document synthesizes experimental data with practical, field-proven methodologies for accurate characterization.

Introduction: The Significance of this compound

This compound is an important fluorinated building block in organic synthesis. Its structural motifs, featuring a carboxylic acid group, a methyl group, and a trifluoromethyl group on a benzene ring, make it a valuable precursor in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a key intermediate in medicinal chemistry. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a cornerstone for its synthesis, purification, and application in further chemical transformations.

Physicochemical Properties: Melting and Boiling Points

The melting and boiling points of a compound are critical indicators of its purity and identity. For this compound (CAS No: 261952-01-6), a survey of available data reveals some variation, which is not uncommon in scientific literature due to differences in experimental conditions and sample purity.

| Property | Value | Source |

| Melting Point | 177 °C | Chemcasts[1] |

| Melting Point | 182-186 °C | ChemicalBook[2] |

| Boiling Point | 309.1 °C (Normal) | Chemcasts[1] |

| Boiling Point | 268.6 ± 40.0 °C (Predicted) | ChemicalBook[2] |

The discrepancy in these values underscores the importance of meticulous experimental determination. The difference between an experimentally determined boiling point and a predicted one can be significant, as computational models may not fully account for all intermolecular forces.

Synthesis and Purification: A Prerequisite for Accurate Measurement

The accurate measurement of physical constants is contingent on the purity of the sample. While specific, detailed synthetic routes for this compound are proprietary and often found in patent literature, general methodologies for the synthesis of trifluoromethylated benzoic acids involve multi-step processes. These can include the oxidation of corresponding toluenes or benzaldehydes, or the hydrolysis of benzotrifluoride derivatives.

A plausible synthetic approach could involve the oxidation of 4-methyl-3-(trifluoromethyl)toluene. Given the nature of such reactions, impurities are common. Therefore, rigorous purification is a critical step before any analytical characterization. Recrystallization is a highly effective method for purifying solid organic compounds like benzoic acid derivatives.

Field-Proven Insight: The Rationale Behind Recrystallization

Recrystallization separates a compound from its impurities based on their differential solubility in a chosen solvent at varying temperatures. The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor. The choice of solvent is paramount; an ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For benzoic acid derivatives, water or aqueous-organic mixtures are often suitable.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the determined melting and boiling points, the following detailed protocols are provided. These methods are designed to be self-validating through careful execution and observation.

Protocol 1: Melting Point Determination (Capillary Method)

The capillary method is a straightforward and widely accepted technique for determining the melting point of a solid.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is thoroughly dry and finely powdered. Purity is paramount; if necessary, recrystallize the sample prior to measurement.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. A narrow range (0.5-2 °C) is indicative of a pure compound.

Protocol 2: Boiling Point Determination (Microscale Method)

For determining the boiling point of a small quantity of liquid (if the compound were liquid at or near room temperature, or for a melted sample), a microscale method is efficient.

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid this compound into a small test tube or a fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), making sure the sample is below the liquid level of the bath.

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Recording the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow from obtaining the compound to its final characterization.

Caption: Workflow for the Characterization of this compound.

Safety and Handling

As a Senior Application Scientist, safety is paramount in all laboratory operations. Based on the safety data for structurally similar compounds, this compound should be handled with care.

-

Hazard Classification: Likely to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its use in research and development. This guide has provided a comprehensive framework for understanding and experimentally determining these critical physicochemical properties. By adhering to rigorous purification protocols and precise measurement techniques, researchers can ensure the quality and reliability of their work, ultimately facilitating the development of novel molecules with therapeutic or agrochemical potential. The discrepancies in reported values highlight the necessity of in-house verification of physical constants for key synthetic intermediates.

References

-

Chemcasts. Thermophysical Properties of this compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanistic Chemistry of 4-Methyl-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The document elucidates the molecule's structural features and the electronic interplay of its methyl and trifluoromethyl substituents, which dictate its reactivity. Detailed mechanisms for its primary reactions—conversion to acyl chlorides, esterification, and amidation—are presented, supported by established chemical principles. This guide serves as an in-depth resource, offering both theoretical understanding and practical protocols for laboratory applications, aimed at facilitating innovation in drug discovery and materials science.

Introduction: A Molecule of Synthetic Importance

This compound is a substituted aromatic carboxylic acid with the chemical formula C₉H₇F₃O₂.[1] Its strategic importance in organic synthesis stems from the unique electronic properties conferred by the trifluoromethyl and methyl groups appended to the benzene ring. The trifluoromethyl group (-CF₃), a strong electron-withdrawing group, significantly increases the acidity of the carboxylic acid moiety, while the methyl group (-CH₃), an electron-donating group, also influences the reactivity and regioselectivity of its reactions. This guide will delve into the core mechanisms of action of this compound in key chemical transformations, providing a foundational understanding for its application in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261952-01-6 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Predicted pKa | 3.94 ± 0.10 | |

| Physical Form | White to almost white powder/crystal | |

| Solubility | Soluble in Methanol |

The Electronic Landscape: Influence of Substituents on Reactivity

The reactivity of the carboxylic acid group in this compound is finely tuned by the electronic effects of the methyl and trifluoromethyl substituents. The potent electron-withdrawing nature of the trifluoromethyl group, due to the high electronegativity of fluorine atoms, exerts a strong negative inductive effect (-I) across the benzene ring. This effect polarizes the O-H bond of the carboxylic acid, facilitating proton dissociation and resulting in a lower pKa (predicted to be 3.94) compared to benzoic acid (pKa 4.20) or p-toluic acid (pKa 4.37).

Conversely, the methyl group is weakly electron-donating through a positive inductive effect (+I) and hyperconjugation. This partially counteracts the electron-withdrawing effect of the trifluoromethyl group. This electronic tug-of-war makes the carbonyl carbon of the carboxylic acid highly electrophilic and susceptible to nucleophilic attack, a key feature in its reaction mechanisms.

Core Mechanisms of Action in Chemical Synthesis

The primary role of this compound in synthesis is as a versatile building block. Its reactivity is centered around the carboxylic acid functional group, which can be readily converted into other functionalities such as acyl chlorides, esters, and amides.

Activation via Acyl Chloride Formation: A Gateway to Further Reactions

A common first step in leveraging the reactivity of this compound is its conversion to the more reactive 4-methyl-3-(trifluoromethyl)benzoyl chloride. This is typically achieved by reaction with thionyl chloride (SOCl₂).

Mechanism of Acyl Chloride Formation:

The mechanism proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[2][3] This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of the acyl chloride, sulfur dioxide, and hydrochloric acid.[2][3]

Diagram 1: Conversion of this compound to its acyl chloride.

Experimental Protocol: Synthesis of 4-methyl-3-(trifluoromethyl)benzoyl chloride

This is a general protocol adaptable for this compound based on established procedures for similar carboxylic acids.[4]

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Carefully add thionyl chloride (2.0 eq) to the flask.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-methyl-3-(trifluoromethyl)benzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Fischer-Speier Esterification: Synthesis of Ester Derivatives

Ester derivatives of this compound are valuable intermediates in organic synthesis. The Fischer-Speier esterification offers a direct route to these compounds through an acid-catalyzed reaction with an alcohol.

Mechanism of Fischer-Speier Esterification:

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule yield the final ester product.[5][6]

Diagram 2: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate

This is a general protocol for Fischer esterification, adaptable for this compound.[5]

-

In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or distillation.

Amide Bond Formation: Synthesis of Amide Derivatives

Amide derivatives are frequently the target molecules in pharmaceutical applications. This compound can be converted to amides through reaction with amines, often facilitated by coupling agents or by first converting the acid to its more reactive acyl chloride.

Mechanism of Amide Formation via Acyl Chloride:

This is a straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of 4-methyl-3-(trifluoromethyl)benzoyl chloride is attacked by the nucleophilic amine. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Diagram 3: Amide formation via the acyl chloride intermediate.

Experimental Protocol: Synthesis of an Amide Derivative

This is a general protocol based on the reaction of an acyl chloride with an amine.

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-methyl-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the methyl and trifluoromethyl groups. The methyl protons will appear as a singlet further upfield (around 2.4-2.6 ppm). The carboxylic acid proton will be a broad singlet at a very downfield position (>10 ppm).

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 165-175 ppm), the aromatic carbons (in the 120-140 ppm range), the carbon of the trifluoromethyl group (as a quartet due to C-F coupling), and the methyl carbon (around 20-25 ppm). The carbon attached to the trifluoromethyl group will also show a characteristic quartet.

FT-IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[7] A strong C=O stretching vibration will be observed around 1700-1725 cm⁻¹.[7] The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[7]

Biological Significance: A Precursor to Bioactive Molecules

Currently, there is limited information on the direct biological mechanism of action of this compound itself. Its primary role in the life sciences is as a crucial synthetic intermediate for the construction of more complex, biologically active molecules. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

For instance, derivatives of this compound have been investigated for their potential as antibacterial agents, where the parent molecule serves as a scaffold for further functionalization.

Conclusion

This compound is a synthetically valuable compound whose reactivity is governed by the interplay of its electron-donating methyl group and electron-withdrawing trifluoromethyl group. This guide has detailed the fundamental mechanisms of its key transformations—acyl chloride formation, esterification, and amidation—providing a robust framework for its application in organic synthesis. The provided protocols offer practical starting points for laboratory work. A deeper understanding of the mechanistic principles outlined herein will empower researchers to effectively utilize this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

- Angewandte Chemie International Edition. (2018). 57(34), 10949-10953.

-

Lab5 procedure esterification. (n.d.). Retrieved from [Link]

-

PubChemLite. 4-methyl-3-(trifluoromethyl)benzoyl chloride (C9H6ClF3O). ([Link])

-

PubChem. This compound. ([Link])

-

PubChem. 4-(Trifluoromethyl)benzoic acid. ([Link])

- Google Patents. CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride. ()

-

Doc Brown's Advanced Organic Chemistry Revision Notes. Infrared spectrum of benzoic acid. ([Link])

-